Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate
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Overview
Description
Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate is a bicyclic nitrogen-containing compound with the molecular formula C9H15NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.
8-Azabicyclo[3.2.1]octane: A compound with a different ring size but similar nitrogen-containing bicyclic structure.
Uniqueness
Methyl 2-azabicyclo[2.2.2]octane-5-carboxylate is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties. Its methyl ester group, in particular, can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-azabicyclo[2.2.2]octane-5-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-4-7-3-2-6(8)5-10-7/h6-8,10H,2-5H2,1H3 |
InChI Key |
CHOVUVZOYSVYOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CCC1CN2 |
Origin of Product |
United States |
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